molecular formula C18H15ClN2O2 B2549154 N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide CAS No. 332939-46-5

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide

Cat. No. B2549154
CAS RN: 332939-46-5
M. Wt: 326.78
InChI Key: OGOXQDKTBGYXDB-UHFFFAOYSA-N
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Description

“N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide” is a chemical compound with a molecular formula of CHClNO . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research. A number of synthesis protocols have been reported for the construction of this scaffold . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide” is complex, with a molecular weight of 463.870 Da and a monoisotopic mass of 463.093506 Da .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

The future directions in the research of quinoline derivatives like “N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide” could involve the design and synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The development of selective ADAMTS-5 inhibitors as disease-modifying osteoarthritis agents is also a promising direction .

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXQDKTBGYXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320680
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide

CAS RN

332939-46-5
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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